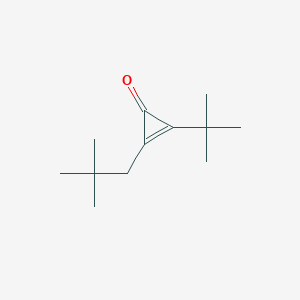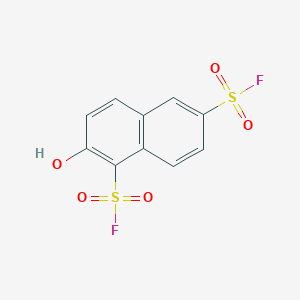
2-Hydroxynaphthalene-1,6-disulfonyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxynaphthalene-1,6-disulfonyl difluoride is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonyl fluoride groups and a hydroxyl group attached to the naphthalene ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxynaphthalene-1,6-disulfonyl difluoride typically involves the sulfonation of 2-hydroxynaphthalene followed by the introduction of sulfonyl fluoride groups. One common method includes the reaction of 2-hydroxynaphthalene with chlorosulfonic acid to form the corresponding sulfonic acid derivative. This intermediate is then treated with sulfur tetrafluoride to introduce the sulfonyl fluoride groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxynaphthalene-1,6-disulfonyl difluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Condensation Reactions: The compound can undergo condensation reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as Lewis acids .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Wissenschaftliche Forschungsanwendungen
2-Hydroxynaphthalene-1,6-disulfonyl difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride groups.
Medicine: Research into potential therapeutic applications includes the development of drugs targeting specific enzymes and proteins.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Hydroxynaphthalene-1,6-disulfonyl difluoride involves its reactive sulfonyl fluoride groups, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to modify the activity of these biomolecules, making it useful in biochemical studies and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxynaphthalene-1-sulfonyl fluoride
- 6-Hydroxynaphthalene-2-sulfonyl fluoride
- 2-Hydroxynaphthalene-1,5-disulfonyl difluoride
Uniqueness
2-Hydroxynaphthalene-1,6-disulfonyl difluoride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it particularly valuable in certain synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
61053-47-2 |
|---|---|
Molekularformel |
C10H6F2O5S2 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
2-hydroxynaphthalene-1,6-disulfonyl fluoride |
InChI |
InChI=1S/C10H6F2O5S2/c11-18(14,15)7-2-3-8-6(5-7)1-4-9(13)10(8)19(12,16)17/h1-5,13H |
InChI-Schlüssel |
POLZEOOVRDGWDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)F)O)C=C1S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


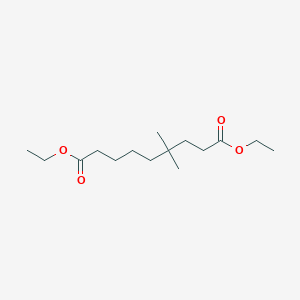
![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
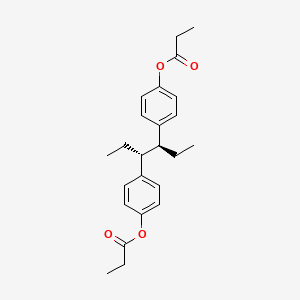

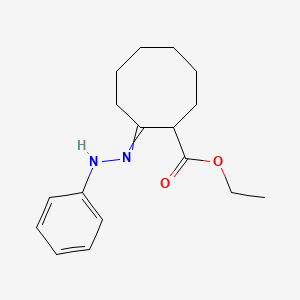
![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)



![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)

